5-(5-methylfuran-2-yl)pyrazin-2-ol

説明

Significance of Pyrazine-Containing Scaffolds in Medicinal Chemistry

Pyrazine (B50134), a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in medicinal chemistry. nih.gov These nitrogen-containing heterocycles are prevalent in pharmaceuticals, natural products, and other bioactive molecules. tandfonline.com The pyrazine nucleus can act as a hydrogen bond acceptor and its derivatives often possess favorable pharmacokinetic properties. nih.gov The structural and electronic properties of pyrazines, such as their ability to participate in various chemical reactions including coupling reactions, make them versatile building blocks for drug discovery. nih.govnih.gov Consequently, pyrazine derivatives have been developed that exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govnumberanalytics.com

Role of Furan (B31954) Moieties in Biological Systems

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another crucial motif in biologically active compounds. wikipedia.orgslideshare.net Found in numerous natural products, furan derivatives are known to exhibit a broad spectrum of pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and antitumor activities. slideshare.net The furan nucleus is considered an important pharmacophore, and slight modifications to its substitution pattern can lead to significant changes in biological activity. pharmaguideline.comnih.gov Its incorporation into molecules can influence properties like metabolic stability and receptor binding affinity.

Historical Context of Novel Heterocyclic Compound Discovery

The history of heterocyclic chemistry is intertwined with the development of organic chemistry, dating back to the 1800s. slideshare.net Early discoveries included the isolation of furan from the thermal decomposition of materials containing pentose (B10789219) sugars. slideshare.net The synthesis and study of such compounds have been pivotal in various fields, notably in the development of dyes and, more significantly, pharmaceuticals. Many natural and synthetic heterocyclic compounds form the backbone of a vast number of drugs. The ongoing exploration of novel heterocyclic structures is driven by the search for new therapeutic agents with improved efficacy and novel mechanisms of action. nih.govnih.gov

Rationale for Investigating 5-(5-methylfuran-2-yl)pyrazin-2-ol

The rationale for investigating a hybrid molecule like 5-(5-methylfuran-2-yl)pyrazin-2-ol stems from the significant and diverse biological activities associated with its constituent pyrazine and furan scaffolds. The combination of these two pharmacophores into a single molecular entity presents an opportunity to explore novel chemical space and potentially discover compounds with unique or enhanced biological profiles. The pyrazin-2-ol core, in particular, is found in a number of natural products with interesting bioactivities. nih.gov The methylfuran moiety can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets. Therefore, the synthesis and study of such hybrid structures are a logical step in the development of new leads for drug discovery. numberanalytics.comnih.gov

特性

IUPAC Name |

5-(5-methylfuran-2-yl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)7-4-11-9(12)5-10-7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGDSEOFQJMJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CNC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Identity and Synthesis of 5 5 Methylfuran 2 Yl Pyrazin 2 Ol

Systematic Name and Chemical Identifiers

The compound is systematically named 5-(5-methylfuran-2-yl)-1H-pyrazin-2-one, which reflects its tautomeric equilibrium that strongly favors the pyrazinone form (see Section 3.2). vulcanchem.com

| Identifier | Value |

| IUPAC Name | 5-(5-methylfuran-2-yl)-1H-pyrazin-2-one |

| CAS Number | Not available |

| PubChem CID | 100658226 |

| InChI | InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)7-4-11-9(12)5-10-7/h2-5H,1H3,(H,11,12) |

| InChIKey | BIGDSEOFQJMJRI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(O1)C2=CNC(=O)C=N2 |

(Data sourced from PubChem CID 100658226) uni.lu

Molecular Formula and Structure

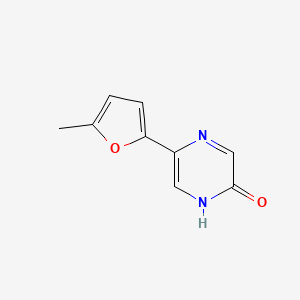

The molecular formula for 5-(5-methylfuran-2-yl)pyrazin-2-ol is C₉H₈N₂O₂ . The structure consists of a pyrazin-2-ol ring linked at position 5 to the 2-position of a 5-methylfuran ring.

Figure 1: Structure of 5-(5-methylfuran-2-yl)pyrazin-2-ol (Image depicting the chemical structure)

Proposed Synthesis Routes

While a specific synthesis for 5-(5-methylfuran-2-yl)pyrazin-2-ol is not detailed in the available literature, its synthesis can be proposed based on established methods for constructing pyrazinone rings. nih.govresearchgate.net A common strategy involves the condensation of an α-amino ketone with an α-keto ester or a related derivative.

One plausible route could involve the reaction of an α-amino ketone derived from 5-methyl-2-acetylfuran with glyoxylic acid or its ester, followed by cyclization with an ammonia (B1221849) source. Another approach is the condensation of a 2-haloketone with an amino acid amide. For instance, a brominated derivative of 5-methyl-2-acetylfuran could be reacted with glycinamide, followed by cyclization and oxidation to yield the pyrazinone core. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 5 Methylfuran 2 Yl Pyrazin 2 Ol

Vibrational Spectroscopy for Molecular Fingerprinting of 5-(5-methylfuran-2-yl)pyrazin-2-ol

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. For 5-(5-methylfuran-2-yl)pyrazin-2-ol, the spectra are expected to exhibit characteristic bands for the pyrazin-2-ol and 5-methylfuran moieties.

Key vibrational frequencies for the pyrazinone ring are anticipated based on studies of similar pyrazine (B50134) derivatives. chemicalbook.comnih.gov The C=O stretching vibration of the pyrazin-2-ol tautomer is a strong indicator and typically appears in the range of 1640-1680 cm⁻¹. The N-H stretching vibration of the pyrazinone ring is expected as a broad band in the region of 3200-3500 cm⁻¹, while C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. Ring stretching vibrations for the pyrazine moiety are typically found between 1400 and 1600 cm⁻¹. chemicalbook.com

The furan (B31954) ring also presents characteristic vibrational modes. The C-O-C stretching of the furan ring is expected to produce strong bands in the 1000-1300 cm⁻¹ region. The C-H stretching of the furan ring will contribute to the bands observed around 3100 cm⁻¹. For a related compound, 2-acetylfuran, characteristic IR absorptions are well documented. acs.org The methyl group on the furan ring will show characteristic C-H symmetric and asymmetric stretching and bending vibrations.

A theoretical investigation using Density Functional Theory (DFT) on tetrapyrazinoporphyrazine and its derivatives has shown that the most intense bands around 1250 cm⁻¹ correspond to the stretching vibrations of the pyrazine rings. chemicalbook.com A similar approach for 5-(5-methylfuran-2-yl)pyrazin-2-ol would be invaluable for a precise assignment of the experimental vibrational bands.

Table 1: Predicted Characteristic Vibrational Frequencies for 5-(5-methylfuran-2-yl)pyrazin-2-ol

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrazin-2-ol | N-H Stretch | 3200-3500 |

| Pyrazin-2-ol | C=O Stretch | 1640-1680 |

| Pyrazine Ring | Ring Stretch | 1400-1600 |

| Furan Ring | C-O-C Stretch | 1000-1300 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For 5-(5-methylfuran-2-yl)pyrazin-2-ol, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazinone and furan rings, as well as the methyl protons. The chemical shifts can be predicted based on data from analogous structures. For example, in furan, the protons at the 2 and 5 positions typically resonate at a lower field than those at the 3 and 4 positions. youtube.com The protons on the pyrazinone ring are also expected to have distinct chemical shifts. The N-H proton of the pyrazin-2-ol tautomer would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum will provide information on all the unique carbon environments in the molecule. The carbonyl carbon of the pyrazinone ring is expected to be the most downfield signal, typically in the range of 160-170 ppm. The carbons of the furan and pyrazine rings will appear in the aromatic region (approximately 100-150 ppm). For furan itself, the C2 and C5 carbons are found around 143 ppm, while the C3 and C4 carbons are at about 110 ppm. youtube.com The methyl carbon will resonate at a much higher field, typically around 10-20 ppm.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling networks within the pyrazinone and furan rings. researchgate.netsdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon signals. researchgate.netsdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the furan and pyrazinone rings and for placing the methyl group on the furan ring. researchgate.netsdsu.eduresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(5-methylfuran-2-yl)pyrazin-2-ol

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazinone C=O | - | 160-170 |

| Pyrazinone CH | 7.5-8.5 | 130-145 |

| Pyrazinone CH | 7.5-8.5 | 125-140 |

| Pyrazinone N-H | 10-12 | - |

| Furan C-O | - | 150-160 |

| Furan CH | 6.0-7.0 | 105-115 |

| Furan CH | 6.5-7.5 | 110-120 |

| Furan C-CH₃ | - | 140-150 |

Note: These are estimated values based on analogous structures and may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For 5-(5-methylfuran-2-yl)pyrazin-2-ol (C₉H₈N₂O₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the cleavage of the bond between the two heterocyclic rings. Common fragmentation pathways for pyrimidine (B1678525) derivatives include the loss of small neutral molecules like HCN. researchgate.net Furan derivatives often undergo fragmentation through the loss of CO, followed by the cleavage of the ring. The presence of the methyl group would also lead to characteristic fragmentation patterns, such as the loss of a methyl radical.

A study on the fragmentation of 3(2H)-furanones showed that a common pathway involves the loss of a CO molecule from the furanone ring. sdsu.edu While the target molecule is a pyrazinone, the furan moiety might exhibit similar fragmentation behavior.

X-ray Crystallography for Solid-State Structure Determination of 5-(5-methylfuran-2-yl)pyrazin-2-ol and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of 5-(5-methylfuran-2-yl)pyrazin-2-ol would provide precise bond lengths, bond angles, and torsion angles.

While no crystal structure for the exact target molecule is publicly available, structures of related compounds offer valuable insights. For example, the crystal structure of 3-(furan-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole reveals the relative orientation of the furan and pyrazole (B372694) rings. nih.gov In another related structure, (5RS)-(Z)-4-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobut-2-enoic acid, the furan ring is significantly twisted relative to the dihydropyrazole ring. youtube.comemory.edu

In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking are expected to play a significant role in the crystal packing of 5-(5-methylfuran-2-yl)pyrazin-2-ol. The N-H and C=O groups of the pyrazinone ring are prime sites for hydrogen bonding.

Conformational Analysis of 5-(5-methylfuran-2-yl)pyrazin-2-ol in Solution and Solid States

In solution, the molecule is likely to exist as an equilibrium of different conformers. The preferred conformation will be a balance between steric hindrance between the two rings and electronic effects, such as conjugation. Computational studies, such as DFT calculations, can be employed to determine the rotational energy barrier and identify the most stable conformers. Studies on biaryl systems have shown that the interplay of resonance stabilization and steric effects dictates the conformational preferences.

In the solid state, the conformation is "frozen" and can be determined by X-ray crystallography. The conformation observed in the crystal is influenced by the packing forces and may not be the lowest energy conformer in solution. Solid-state NMR can also provide insights into the conformation and dynamics in the solid state. The conformation of the molecule can be influenced by the solvent environment, as demonstrated in studies of other flexible molecules. nih.gov

In Vitro Biological Activity Profiling of 5 5 Methylfuran 2 Yl Pyrazin 2 Ol

High-Throughput Screening for Potential Biological Activities

There is currently no publicly available data from high-throughput screening (HTS) campaigns that include 5-(5-methylfuran-2-yl)pyrazin-2-ol. HTS is a critical first step in drug discovery, allowing for the rapid assessment of a compound's activity against a wide array of biological targets. The absence of such data means that the broader biological potential of this compound remains unknown.

Enzyme Inhibition Assays and Kinetics for 5-(5-methylfuran-2-yl)pyrazin-2-ol

No specific enzyme inhibition assays or kinetic studies for 5-(5-methylfuran-2-yl)pyrazin-2-ol have been reported in the scientific literature. Consequently, there is no information regarding its potential to act as an inhibitor for any enzyme class, nor are there any available IC₅₀ values or details on its mechanism of inhibition.

Receptor Binding Studies and Ligand-Receptor Interactions

Information regarding the affinity of 5-(5-methylfuran-2-yl)pyrazin-2-ol for any specific biological receptors is not available. Receptor binding assays are fundamental to understanding the pharmacodynamics of a compound, and the lack of such studies prevents any assessment of its potential to modulate receptor function.

Cell-Based Assays for Cellular Pathway Modulation

There are no published studies detailing the effects of 5-(5-methylfuran-2-yl)pyrazin-2-ol on cell viability or proliferation. Such assays are crucial for identifying compounds that may influence cell growth and for providing initial insights into potential anti-cancer or regenerative applications.

No data from gene expression profiling studies, such as microarray or RNA-sequencing, in response to treatment with 5-(5-methylfuran-2-yl)pyrazin-2-ol have been made public. These analyses are vital for elucidating the molecular pathways affected by a compound.

Similarly, there is a lack of research on how 5-(5-methylfuran-2-yl)pyrazin-2-ol may alter protein expression levels or induce post-translational modifications. This information is key to understanding the downstream effects of any compound-target interactions.

Mechanistic Investigations in Select Biological Systems

There are no available research findings or data to report on the mechanistic investigations of 5-(5-methylfuran-2-yl)pyrazin-2-ol in any biological system.

Molecular Mechanism of Action Elucidation for 5 5 Methylfuran 2 Yl Pyrazin 2 Ol

Target Identification and Validation Strategies

The initial step in understanding the molecular mechanism of a compound like 5-(5-methylfuran-2-yl)pyrazin-2-ol involves identifying its biological target(s). This is a critical process for which various strategies are typically employed. These can include computational approaches such as molecular docking, where the compound's structure is virtually screened against libraries of known protein structures to predict potential binding partners. Experimental methods for target identification often involve affinity chromatography, where a derivative of the compound is immobilized on a solid support to capture interacting proteins from cell lysates. Another common technique is the use of chemical probes, which are modified versions of the compound that can be used to label and identify binding partners within a cellular context.

Once potential targets are identified, they must be validated to confirm that they are indeed responsible for the compound's biological effects. This validation can be achieved through several methods, including genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout the proposed target gene, which should consequently alter the cellular response to the compound. Pharmacological validation involves using other known modulators of the target to see if they produce similar effects to 5-(5-methylfuran-2-yl)pyrazin-2-ol.

At present, there is no publicly available research detailing the application of these target identification and validation strategies to 5-(5-methylfuran-2-yl)pyrazin-2-ol.

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

Following target identification and validation, the next step is to characterize the direct physical interaction between the compound and its protein target. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standard for these studies.

SPR provides real-time data on the binding kinetics (association and dissociation rates) and affinity of an interaction. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing 5-(5-methylfuran-2-yl)pyrazin-2-ol is flowed over the surface. The binding is detected as a change in the refractive index at the sensor surface.

ITC directly measures the heat change that occurs upon binding. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS). In an ITC experiment, a solution of the compound is titrated into a solution containing the target protein, and the heat released or absorbed is measured.

No studies utilizing SPR, ITC, or other biophysical techniques to characterize the protein-ligand interactions of 5-(5-methylfuran-2-yl)pyrazin-2-ol have been reported in the scientific literature.

Allosteric Modulation and Orthosteric Binding Site Analysis

Understanding where on the target protein a compound binds is crucial for mechanism of action studies. A compound can bind to the primary, or orthosteric, site, where the natural ligand or substrate binds, often resulting in competitive inhibition. Alternatively, a compound can bind to a different, allosteric, site, which can modulate the protein's activity in a non-competitive manner. nih.gov

To determine the binding site of 5-(5-methylfuran-2-yl)pyrazin-2-ol, competition binding assays would be performed. These assays involve measuring the binding of a known orthosteric ligand in the presence and absence of the compound. If the compound competes with the known ligand, it is likely binding to the orthosteric site. Structural biology techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of the compound bound to its target protein, definitively revealing the binding site and the specific molecular interactions.

There is currently no available data from binding site analyses or structural biology studies for 5-(5-methylfuran-2-yl)pyrazin-2-ol.

Downstream Signaling Pathway Analysis

Once the direct target of 5-(5-methylfuran-2-yl)pyrazin-2-ol is known, researchers would investigate the downstream consequences of modulating this target. This involves analyzing the signaling pathways that the target protein is a part of. For instance, if the target is a kinase, studies would focus on the phosphorylation status of its known substrates. If the target is a receptor, the activation of second messenger systems would be examined.

Techniques such as Western blotting with phospho-specific antibodies, reporter gene assays, and measurements of second messenger levels (e.g., cAMP, Ca2+) are commonly used to dissect these downstream effects. This analysis helps to build a comprehensive picture of how the initial binding event translates into a cellular response.

No research has been published on the effects of 5-(5-methylfuran-2-yl)pyrazin-2-ol on any downstream signaling pathways.

Proteomic and Metabolomic Profiling in Response to 5-(5-methylfuran-2-yl)pyrazin-2-ol

To gain a broader, unbiased view of the cellular response to 5-(5-methylfuran-2-yl)pyrazin-2-ol, global profiling techniques such as proteomics and metabolomics can be employed. nih.gov

Proteomics involves the large-scale study of proteins. By treating cells with the compound and using techniques like mass spectrometry-based proteomics, researchers can identify changes in the expression levels of thousands of proteins. This can reveal entire pathways and cellular processes that are affected by the compound.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. nih.gov By analyzing the levels of small molecule metabolites in cells or biological fluids after treatment with the compound, researchers can gain insights into how the compound alters cellular metabolism and other biochemical processes. nih.gov

No proteomic or metabolomic studies have been conducted to profile the cellular response to 5-(5-methylfuran-2-yl)pyrazin-2-ol.

Investigation of Off-Target Interactions

It is important to investigate whether a compound interacts with proteins other than its intended primary target. These "off-target" interactions can lead to unexpected biological effects or toxicities. A common approach to identify off-target interactions is to screen the compound against a panel of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Computational predictions can also be used to suggest potential off-targets based on structural similarity to other known ligands. Any identified off-target interactions would then be validated using the same biophysical and cellular assays as for the primary target.

There is no information available in the scientific literature regarding the off-target interaction profile of 5-(5-methylfuran-2-yl)pyrazin-2-ol.

Structure Activity Relationship Sar Studies of 5 5 Methylfuran 2 Yl Pyrazin 2 Ol Derivatives

Design Principles for Analogues and Homologues of 5-(5-methylfuran-2-yl)pyrazin-2-ol

The design of analogues and homologues of 5-(5-methylfuran-2-yl)pyrazin-2-ol is rooted in established medicinal chemistry principles. The core scaffold, a pyrazinone ring linked to a furan (B31954) moiety, offers multiple vectors for chemical modification to explore and optimize biological activity. Key design strategies include:

Scaffold Hopping and Isosteric Replacement: Replacing the pyrazine (B50134) or furan ring with other heterocyclic systems can lead to novel compounds with improved properties. For instance, the furan ring could be substituted with a thiophene (B33073) or a pyridine (B92270) to alter electronic and steric properties.

Substituent Modification: The methyl group on the furan ring and the hydroxyl group on the pyrazinone ring are prime candidates for modification. Varying the size, lipophilicity, and electronic nature of these substituents can significantly impact target binding and pharmacokinetic profiles.

Conformational Restriction: Introducing rigid linkers or ring systems can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target.

Synthetic Strategies for Derivative Libraries

The synthesis of derivative libraries of 5-(5-methylfuran-2-yl)pyrazin-2-ol and related pyrazinones often employs combinatorial and parallel synthesis techniques to efficiently generate a diverse range of compounds for screening. Common synthetic routes include:

Condensation Reactions: A primary method for constructing the pyrazinone core involves the condensation of α-dicarbonyl compounds with α-amino amides.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are instrumental in attaching the furan ring or other aryl/heteroaryl moieties to the pyrazine core.

Functional Group Interconversion: Once the core scaffold is assembled, a variety of functional group interconversions can be performed to introduce diversity. For example, the hydroxyl group of the pyrazin-2-ol can be converted to ethers, esters, or other functionalities.

A general synthetic approach to pyrazinone derivatives involves the homolytic aroylation of a pyrazine nucleus with substituted aromatic carbaldehydes to yield 5-aroylpyrazine-2-carboxylic acid derivatives. nih.gov

Evaluation of Structural Modifications on Biological Activity

The biological activity of 5-(5-methylfuran-2-yl)pyrazin-2-ol derivatives is highly dependent on their structural features. SAR studies on related pyrazinone and furan-containing compounds have provided valuable insights:

Pyrazinone Core: The pyrazinone ring is often crucial for interaction with the biological target. Modifications to this ring can dramatically alter activity. For example, in a series of pyrazinone-based HIV-1 reverse transcriptase inhibitors, the nature and position of substituents on the pyrazinone ring were found to be critical for potency. nih.gov

Positional Scanning and Substituent Effects on Pyrazine and Furan Rings

Systematic exploration of substituent effects on both the pyrazine and furan rings is a cornerstone of SAR studies.

Pyrazine Ring: Positional scanning on the pyrazine ring often reveals that specific positions are more amenable to substitution than others. For example, in a study of 5-aroylpyrazine-2-carboxylic acid derivatives, substitutions on the aroyl moiety had a significant impact on antimycobacterial and antifungal activities. nih.gov

Furan Ring: The position of the methyl group on the furan ring in the parent compound is a key determinant of its properties. Moving this group or replacing it with other substituents can modulate activity. For example, in a series of 2-aroyl-4-phenylbenzofuran derivatives, various substitutions on the benzoyl moiety at the 2-position of the benzofuran (B130515) ring were elucidated to determine their effect on antiproliferative activity. nih.gov

The following table illustrates the impact of substituents on the biological activity of a series of related pyrazinone derivatives:

| Compound | R1 | R2 | Biological Activity (IC50, µM) |

| 1a | H | CH3 | 10.5 |

| 1b | Cl | CH3 | 2.1 |

| 1c | OCH3 | CH3 | 8.7 |

| 1d | H | C2H5 | 15.2 |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov For pyrazinone and furan derivatives, QSAR models can be developed to:

Predict the activity of newly designed compounds prior to their synthesis.

Identify the key physicochemical properties that govern biological activity.

Guide the design of more potent and selective analogues.

The development of a QSAR model typically involves:

Data Set Preparation: Assembling a series of compounds with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Model Building: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Assessing the predictive power of the model using an external set of compounds.

For example, a QSAR study on a series of pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors utilized multiple linear regression and artificial neural networks to establish a correlation between structural properties and anticancer activity. nih.gov

Computational and Theoretical Chemistry Studies of 5 5 Methylfuran 2 Yl Pyrazin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 5-(5-methylfuran-2-yl)pyrazin-2-ol. These calculations can determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. Such parameters are crucial for predicting the molecule's reactivity, stability, and the nature of its interactions with other molecules. For instance, the calculated HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and kinetic stability.

Studies on related pyrazine (B50134) derivatives have demonstrated the utility of DFT in correlating electronic properties with observed chemical phenomena. science.gov For example, the analysis of molecular orbitals can reveal the most probable sites for electrophilic and nucleophilic attack, guiding the synthesis of new derivatives. science.gov The calculated electronic absorption spectra can also be correlated with experimental data to confirm the molecular structure and understand its photophysical properties. science.gov

| Parameter | Significance |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Electron Density | Distribution of electrons in the molecule; identifies electron-rich and electron-deficient regions. |

| Electrostatic Potential | Predicts sites for non-covalent interactions with other molecules. |

This table provides a summary of key parameters obtained from quantum chemical calculations and their significance in understanding the chemical behavior of 5-(5-methylfuran-2-yl)pyrazin-2-ol.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape, revealing the preferred shapes (conformers) of 5-(5-methylfuran-2-yl)pyrazin-2-ol and the dynamics of their interconversion. This is particularly important for understanding how the molecule might interact with a biological target, as its conformation can significantly influence binding affinity.

MD simulations on furan-containing compounds and furan (B31954) resins have been used to predict material properties and understand polymerization processes. psu.eduresearchgate.net For 5-(5-methylfuran-2-yl)pyrazin-2-ol, MD simulations could be employed to study its flexibility, the rotational barriers of its substituent groups, and its interactions with solvent molecules. The resulting trajectories provide a statistical ensemble of conformations, which can be used to calculate various thermodynamic and structural properties.

Molecular Docking and Scoring for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 5-(5-methylfuran-2-yl)pyrazin-2-ol, to the active site of a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.

This methodology has been successfully applied to a wide range of heterocyclic compounds, including pyrazole (B372694) and pyrazoline derivatives, to identify potential biological targets and elucidate binding interactions. nih.govmdpi.comresearchgate.net For 5-(5-methylfuran-2-yl)pyrazin-2-ol, docking studies could be performed against a panel of known drug targets to generate hypotheses about its potential pharmacological activity. The results can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding, providing a rational basis for the design of more potent analogs.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies can be applied to 5-(5-methylfuran-2-yl)pyrazin-2-ol to guide the development of new therapeutic agents.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target of interest. Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used to identify the key chemical features required for biological activity. nih.gov For 5-(5-methylfuran-2-yl)pyrazin-2-ol, a pharmacophore model could be developed based on a set of known active compounds with similar scaffolds, which could then be used to design new molecules with improved properties.

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available. nih.gov As discussed in the molecular docking section, this allows for the rational design of ligands that can fit optimally into the binding site. By visualizing the docked pose of 5-(5-methylfuran-2-yl)pyrazin-2-ol, medicinal chemists can identify opportunities to introduce new functional groups that can form additional favorable interactions with the protein, thereby enhancing binding affinity and selectivity.

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. f1000research.comeijppr.com Various computational models can be used to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

For 5-(5-methylfuran-2-yl)pyrazin-2-ol, these predictions can help to identify potential liabilities that might hinder its development as a drug. For example, poor predicted oral bioavailability could prompt medicinal chemists to modify the structure to improve this property. It is important to note that these are predictive models and serve as a guide for further experimental validation.

| ADME Property | Predicted Parameter | Significance |

| Absorption | Caco-2 permeability, Human Intestinal Absorption (%) | Predicts the extent to which the compound is absorbed from the gut into the bloodstream. |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Indicates the potential for the compound to reach the central nervous system and the fraction that is free to interact with targets. |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate potential | Predicts the likelihood of drug-drug interactions and the metabolic stability of the compound. |

| Excretion | Renal clearance | Estimates the rate at which the compound is removed from the body by the kidneys. |

This table outlines key ADME properties and the corresponding in silico parameters that can be predicted for 5-(5-methylfuran-2-yl)pyrazin-2-ol.

Virtual Screening for Related Chemical Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.govresearchgate.netresearchgate.net This can be done using either ligand-based or structure-based approaches. In the context of 5-(5-methylfuran-2-yl)pyrazin-2-ol, virtual screening could be used to identify other compounds with related chemical scaffolds that might have similar or improved biological activity.

For instance, a virtual screen could be performed using the 5-(furan-2-yl)pyrazin-2-ol (B1338021) scaffold as a query to search for commercially available or synthetically accessible analogs. The identified "hits" could then be subjected to further computational analysis, such as molecular docking and ADME prediction, before being selected for experimental testing. This approach can significantly broaden the chemical space explored and increase the chances of discovering novel lead compounds. The pyrazole scaffold, for example, is recognized as a "privileged scaffold" in drug discovery due to its presence in numerous approved drugs. nih.govresearchgate.net

Advanced Preclinical Research Paradigms and Translational Potential Excluding Human Trials

Ex Vivo Organ and Tissue Culture Models for Pathway Analysis

To elucidate the molecular pathways modulated by 5-(5-methylfuran-2-yl)pyrazin-2-ol, ex vivo models utilizing fresh organ or tissue samples would be invaluable. These models bridge the gap between in vitro cell culture and in vivo animal studies by maintaining the complex cellular architecture and microenvironment of the tissue.

Given the known anti-inflammatory and anticancer properties of pyrazinone and furan (B31954) derivatives, initial studies could employ models such as:

Precision-Cut Tissue Slices: Slices of tumors, liver, or lung tissue can be cultured and treated with the compound. This allows for the analysis of drug metabolism, target engagement, and downstream signaling pathway modulation in a near-native tissue context. For instance, in a cancer context, changes in key oncogenic pathways like PI3K/Akt or MAPK could be assessed.

Isolated Perfused Organs: An isolated perfused liver or kidney model could be used to study the compound's metabolism and its effects on organ-specific functions. This is particularly relevant as the liver is a primary site of drug metabolism and has been identified as a target for the toxic effects of some furan derivatives. acs.org

Patient-Derived Explants (PDEs): Utilizing fresh tumor tissue from patients allows for the assessment of therapeutic efficacy on a personalized level. PDEs can be used to study the compound's effect on tumor cell proliferation, apoptosis, and the tumor microenvironment.

The selection of the appropriate ex vivo model would be guided by the initial high-throughput screening data indicating a potential therapeutic area.

Co-culture Systems for Complex Biological Interactions

To investigate the effects of 5-(5-methylfuran-2-yl)pyrazin-2-ol on complex biological interactions, various co-culture systems can be employed. These systems are crucial for understanding how the compound influences cell-cell communication and the interplay between different cell types within a tissue.

Tumor-Stromal Co-cultures: The interaction between cancer cells and stromal fibroblasts is critical for tumor progression. A co-culture of cancer cells with cancer-associated fibroblasts (CAFs) could reveal if the compound can disrupt pro-tumorigenic signaling between these cell populations.

Immune-Cancer Cell Co-cultures: To explore potential immunomodulatory effects, co-culture systems of cancer cells with immune cells such as T-lymphocytes, natural killer (NK) cells, or macrophages would be essential. nih.gov These models can determine if the compound enhances immune-mediated cancer cell killing or modulates the inflammatory cytokine profile. nih.gov

Microfluidic "Organ-on-a-Chip" Models: These advanced models allow for the creation of 3D co-culture systems with controlled fluid flow, mimicking the physiological microenvironment more closely. nih.gov For example, a "tumor-on-a-chip" could incorporate cancer cells, endothelial cells, and immune cells to study the compound's effect on tumor growth, angiogenesis, and immune infiltration simultaneously. nih.gov

Insights from these co-culture systems would provide a more holistic understanding of the compound's mechanism of action in a multicellular context.

Advanced Imaging Techniques for Cellular Localization and Activity

Advanced imaging techniques are critical for visualizing the subcellular localization of 5-(5-methylfuran-2-yl)pyrazin-2-ol and its effects on cellular processes in real-time. The inherent fluorescence of some furan-based compounds could be a significant advantage for these studies. nih.govnih.govresearchgate.net

Confocal Fluorescence Microscopy: If the compound possesses intrinsic fluorescence, its uptake and distribution within cells can be directly visualized. Alternatively, fluorescently labeling the compound would allow for tracking its localization to specific organelles.

High-Content Imaging (HCI): This automated imaging platform can be used to screen for multiple cellular effects simultaneously. Parameters such as cell proliferation, apoptosis, cell cycle progression, and the expression of specific protein markers can be quantified in a high-throughput manner.

In Vivo Imaging: In preclinical animal models, non-invasive imaging techniques like fluorescence imaging or positron emission tomography (PET) could be used to monitor the biodistribution of a labeled version of the compound and its accumulation in target tissues, such as tumors. nih.gov

These imaging studies would provide crucial information on whether the compound reaches its intended cellular targets and exerts the desired biological effects.

Biomarker Discovery and Validation in Preclinical Models

The identification of predictive and pharmacodynamic biomarkers is essential for the clinical translation of any new therapeutic agent. Preclinical models provide the ideal platform for biomarker discovery and validation for 5-(5-methylfuran-2-yl)pyrazin-2-ol.

Genomic and Proteomic Profiling: Techniques such as RNA sequencing and mass spectrometry-based proteomics can be used to identify changes in gene and protein expression in cells or tissues treated with the compound. This can reveal potential biomarkers of response or resistance.

Targeted Assays: Once a molecular target is hypothesized or identified, targeted assays can be developed to measure its engagement and downstream effects. For example, if the compound is found to inhibit a specific kinase, an immunoassay could be used to measure the phosphorylation of its substrate.

Liquid Biopsies: In animal models, the analysis of circulating tumor DNA (ctDNA) or specific proteins in the blood could be explored as non-invasive biomarkers to monitor treatment response.

The validation of these biomarkers in preclinical models would be a critical step towards designing informative clinical trials.

Potential Therapeutic Areas and Mechanistic Justification

Based on the extensive research on pyrazinone and furan derivatives, several therapeutic areas can be proposed for 5-(5-methylfuran-2-yl)pyrazin-2-ol. ontosight.ainih.govutripoli.edu.ly

Oncology: Pyrazine (B50134) derivatives have demonstrated significant anticancer activity. nih.gov The mechanism could involve the inhibition of key signaling pathways, induction of apoptosis, or modulation of the tumor microenvironment. The furan moiety has also been incorporated into compounds with cytotoxic effects against cancer cells. utripoli.edu.ly

Inflammatory Diseases: Many pyrazinone-containing compounds exhibit anti-inflammatory properties. researchgate.net The mechanism may involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory cytokine production.

Infectious Diseases: The pyrazine scaffold is present in some antimicrobial agents. nih.gov Therefore, 5-(5-methylfuran-2-yl)pyrazin-2-ol could be investigated for its potential antibacterial or antifungal activity.

The specific therapeutic potential and the underlying mechanism of action of 5-(5-methylfuran-2-yl)pyrazin-2-ol would need to be determined through the rigorous preclinical testing outlined in the preceding sections.

Table of Potential Preclinical Models for 5-(5-methylfuran-2-yl)pyrazin-2-ol

| Research Question | Proposed Preclinical Model | Key Endpoints |

|---|---|---|

| Pathway Analysis | Precision-Cut Tumor Slices | Modulation of PI3K/Akt, MAPK pathways; Apoptosis markers |

| Complex Biological Interactions | Tumor-Immune Cell Co-culture | Immune cell activation; Cytokine profiling; Cancer cell lysis |

| Cellular Localization | Confocal Microscopy of Fluorescently Labeled Compound | Subcellular organelle accumulation |

| Biomarker Discovery | RNA Sequencing of Treated Cancer Cells | Identification of differentially expressed genes |

| Therapeutic Efficacy | Patient-Derived Xenograft (PDX) Mouse Model | Tumor growth inhibition; Biomarker modulation |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-(5-methylfuran-2-yl)pyrazin-2-ol |

| Pyrazinone |

| Methylfuran |

| 3-acetylacrolein |

| Doxorubicin |

| Piperlongumine |

| Ligustrazine |

| Paeonol |

| Cinnamic acid |

| Angelicin |

| Coumarin |

| Colchicine |

| Pyrazinamide |

Future Research Directions and Unexplored Avenues

Integration of Omics Data for Systems-Level Understanding

To fully comprehend the biological implications of compounds like 5-(5-methylfuran-2-yl)pyrazin-2-ol, a shift towards a systems-level understanding is imperative. This involves the integration of various "omics" data to build a comprehensive picture of how these molecules interact with biological systems. frontiersin.orgrsc.org

Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful lens to view the complex interactions between a compound and a cell or organism. rsc.orgacs.orgnih.gov For pyrazine-furan hybrids, this could involve treating cell lines with the compound and then analyzing the resulting changes across these different molecular layers. For example, transcriptomic data (RNA-Seq) could reveal which genes are up- or down-regulated, while proteomic data could identify changes in protein expression and post-translational modifications. Metabolomic analysis could then uncover alterations in metabolic pathways, providing a functional readout of the compound's effects. frontiersin.org

The primary challenge in this area is the effective integration and interpretation of these large and complex datasets. frontiersin.org Overcoming issues like overcorrection, where a data integration method incorrectly aligns cells, is crucial for accurate analysis. frontiersin.org The development of sophisticated computational tools and machine learning algorithms is key to navigating this complexity and extracting meaningful biological insights. frontiersin.org High-quality, well-annotated datasets are also essential for building reliable predictive models. frontiersin.org

Table 1: Potential Omics Data Integration Strategies

| Omics Type | Data Generated | Potential Insights for Pyrazine-Furan Hybrids |

| Genomics | DNA sequence variations | Identification of genetic markers that predict sensitivity or resistance to the compound. |

| Transcriptomics | Gene expression levels (mRNA) | Understanding the signaling pathways and cellular processes modulated by the compound. |

| Proteomics | Protein abundance and modifications | Identifying direct protein targets and downstream effects on protein networks. |

| Metabolomics | Levels of small molecule metabolites | Elucidating the impact on cellular metabolism and identifying biomarkers of compound activity. |

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and have significant potential in the optimization of heterocyclic compounds such as 5-(5-methylfuran-2-yl)pyrazin-2-ol. nih.govnih.gov These technologies can accelerate the design-make-test-analyze cycle, making the discovery of potent and selective drug candidates more efficient. mdpi.com

ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity of novel compounds. nih.govresearchgate.net For pyrazine-furan hybrids, a library of analogs could be synthesized and tested, with the resulting data used to build a predictive QSAR model. This model could then be used to virtually screen thousands of potential new structures, prioritizing those with the highest predicted activity for synthesis. researchgate.net

Furthermore, AI and ML can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, a critical step in early drug discovery. nih.govdoaj.org By identifying potential liabilities early on, researchers can focus their efforts on compounds with more favorable drug-like properties. This avoids the costly failure of drug candidates in later stages of development. nih.gov

The development of new synthesis techniques can also be guided by AI, which can help design novel and more efficient synthetic routes. numberanalytics.com The integration of AI and ML with automated synthesis platforms has the potential to dramatically accelerate the optimization process. acs.org

Exploration of Novel Biological Targets for Pyrazine-Furan Hybrids

Heterocyclic compounds are known to interact with a wide range of biological targets, making them a rich source of potential new drugs for various diseases, including cancer, infectious diseases, and neurological disorders. numberanalytics.comnumberanalytics.comresearchgate.net The pyrazine (B50134) ring, in particular, is a component of many biologically active molecules and approved drugs. nih.govtandfonline.com

For pyrazine-furan hybrids, the initial exploration of biological targets would likely involve broad screening against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common drug targets. Recent research on pyrazine derivatives has identified inhibitors of targets like fibroblast growth factor receptors (FGFRs) and various kinases. preprints.org For instance, some pyrrolo[2,3-b]pyrazine derivatives have been discovered as novel FGFR inhibitors. preprints.org

Molecular hybridization, the strategy of combining two or more bioactive scaffolds, can lead to compounds with enhanced or even multi-target activities. mdpi.com The combination of the pyrazine and furan (B31954) moieties in 5-(5-methylfuran-2-yl)pyrazin-2-ol may result in a unique pharmacological profile. Future research should aim to identify novel targets for this hybrid scaffold, potentially leading to first-in-class medicines. This exploration can be guided by computational methods like molecular docking to predict binding to various protein targets. rkmmanr.org

Table 2: Potential Classes of Biological Targets for Pyrazine-Furan Hybrids

| Target Class | Examples | Potential Therapeutic Area |

| Kinases | FGFR, EGFR, CDK | Cancer, Inflammatory Diseases |

| GPCRs | Dopamine receptors, Serotonin receptors | Neurological Disorders, Metabolic Diseases |

| Ion Channels | Sodium channels, Calcium channels | Pain, Cardiovascular Diseases |

| Enzymes | Topoisomerases, Proteases | Cancer, Infectious Diseases |

Development of Advanced Delivery Systems for Related Compounds (excluding dosage)

The therapeutic efficacy of a compound is not solely dependent on its intrinsic activity but also on its ability to reach its target in the body. Advanced drug delivery systems offer a means to improve the pharmacokinetic properties of compounds, enhance their delivery to specific tissues, and minimize off-target effects.

For heterocyclic compounds, particularly those with potential applications in cancer therapy, nanoparticle-based delivery systems have shown significant promise. nih.govnih.gov These systems can improve the solubility and stability of the drug, and through passive or active targeting, can increase its accumulation at the tumor site. nih.gov For example, a pyrazolo-pyridazine derivative was formulated into nanoparticles, which showed improved cytotoxic activity against cancer cell lines compared to the original compound. nih.gov

Future research could focus on developing nanoformulations of 5-(5-methylfuran-2-yl)pyrazin-2-ol and related compounds. This could involve encapsulating the compound in liposomes, polymeric nanoparticles, or solid lipid nanoparticles. nih.gov The surface of these nanoparticles could also be functionalized with targeting ligands, such as antibodies or peptides, to further enhance their specificity for diseased cells. The use of self-assembling nanoaggregates is another innovative approach that has been explored for pyrazine-containing drug hybrids. nih.gov

Collaborative Opportunities in Interdisciplinary Research

The complexity of modern drug discovery necessitates a multidisciplinary approach, with collaboration between chemists, biologists, pharmacologists, and computational scientists being essential for success. acs.orgresearchgate.netchemscene.com For the development of novel heterocyclic compounds like 5-(5-methylfuran-2-yl)pyrazin-2-ol, fostering collaborations between academic research groups and industrial partners is particularly crucial. rsc.org

Academic labs often excel in fundamental research and the discovery of novel biological targets and chemical scaffolds. schrodinger.com Pharmaceutical companies, on the other hand, have the resources and expertise in drug development, including medicinal chemistry optimization, preclinical studies, and clinical trials. rsc.org Collaborative projects can bridge the gap between early-stage discovery and clinical application. acs.org

There are various models for such collaborations, including sponsored research agreements, joint research programs, and open innovation platforms. schrodinger.com International research networks focused on heterocyclic chemistry also provide opportunities for collaboration and knowledge exchange. europa.eu These collaborations can accelerate the pace of research and increase the likelihood of translating promising compounds into new medicines.

Challenges and Perspectives in Novel Heterocyclic Compound Research

Despite the immense potential of heterocyclic compounds, their discovery and development are not without challenges. A significant hurdle is the synthesis of complex heterocyclic molecules, which can be a multi-step process with low yields. numberanalytics.comnumberanalytics.com The development of more efficient and sustainable synthetic methods is a key area of ongoing research. numberanalytics.comnumberanalytics.com This includes the use of new catalytic systems, flow chemistry, and green chemistry principles to reduce the environmental impact of synthesis. numberanalytics.comrsc.org

Another challenge is the characterization and analysis of these complex molecules, which requires advanced analytical techniques like NMR spectroscopy and mass spectrometry. numberanalytics.com A limited understanding of the fundamental properties of novel heterocyclic compounds can also hinder their development. numberanalytics.com

Looking forward, the field of heterocyclic chemistry is poised for significant advancements. The continued development of innovative synthetic methodologies will allow for the creation of increasingly diverse and complex molecular architectures. numberanalytics.comjmchemsci.com The integration of AI and machine learning will continue to streamline the drug discovery process. numberanalytics.com Furthermore, the exploration of heterocyclic compounds for applications beyond medicine, such as in materials science for organic light-emitting diodes (OLEDs) and solar cells, represents an exciting future prospect. numberanalytics.com

Conclusion and Research Outlook

Summary of Key Findings on 5-(5-methylfuran-2-yl)pyrazin-2-ol

Direct and extensive research specifically focused on 5-(5-methylfuran-2-yl)pyrazin-2-ol is limited in publicly available scientific literature. However, analysis of its constituent parts—the pyrazin-2-ol core and the 5-methylfuran substituent—provides a foundation for understanding its potential chemical and biological characteristics.

The pyrazinone ring is a well-established pharmacophore found in numerous biologically active compounds. ijrpc.com Derivatives of pyrazin-2(1H)-one are known to exhibit a wide range of activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. ijrpc.com The furan (B31954) ring, another key heterocyclic motif, is also prevalent in many natural products and synthetic compounds with significant biological activities. ijsrst.com

While specific experimental findings for the title compound are scarce, its structural features suggest several potential properties. The pyrazinone core, with its amide-like functionality, can participate in hydrogen bonding, a key interaction in many biological systems. The furan ring, being an electron-rich aromatic system, can engage in π-stacking interactions. The methyl group on the furan ring may also influence its electronic properties and metabolic stability.

A summary of the basic chemical properties of 5-(5-methylfuran-2-yl)pyrazin-2-ol is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 5-(5-methylfuran-2-yl)pyrazin-2-ol |

| SMILES | Cc1ccc(o1)c2ncc(O)cn2 |

| InChI | InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)7-4-10-5-11-9(7)12/h2-5,12H,1H3 |

Broader Implications for Heterocyclic Chemistry and Chemical Biology

The study of compounds like 5-(5-methylfuran-2-yl)pyrazin-2-ol has broader implications for both heterocyclic chemistry and chemical biology, primarily in the development of new synthetic methodologies and the exploration of novel bioactive scaffolds.

The synthesis of substituted pyrazinones and furans is a continuous area of development in organic chemistry. ijsrst.comrsc.org The creation of molecules that couple these two heterocyclic systems presents synthetic challenges and opportunities for innovation. Methodologies that allow for the efficient and selective construction of such hybrid molecules are highly valuable. rsc.org

In the realm of chemical biology, the furan moiety has been explored for its utility in bio-orthogonal chemistry. Specifically, the hydrolysis of 5-alkylfuran derivatives can generate reactive 1,4-dicarbonyl species under specific conditions, which can then participate in ligation reactions. This suggests that 5-(5-methylfuran-2-yl)pyrazin-2-ol or its derivatives could potentially be developed as probes for chemical biology applications, such as in templated ligation on surfaces. nih.gov

Furthermore, the combination of the pyrazinone and furan scaffolds could lead to compounds with novel pharmacological profiles. Pyrazinone derivatives have been investigated as inhibitors of various enzymes and receptors. acs.org The furan ring system can act as a bioisostere for other aromatic or heteroaromatic rings, and its presence can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The exploration of such hybrid structures contributes to the expansion of the accessible chemical space for drug discovery. jmchemsci.com

Future Research Trajectories for the Field

Given the limited direct research on 5-(5-methylfuran-2-yl)pyrazin-2-ol, numerous avenues for future investigation are open. These trajectories not only promise to elucidate the specific properties of this compound but also to advance the broader field of heterocyclic chemistry.

Synthesis and Characterization: A primary focus should be the development and optimization of synthetic routes to 5-(5-methylfuran-2-yl)pyrazin-2-ol and its derivatives. This would enable a more thorough characterization of its physicochemical properties, including its tautomeric equilibrium, which is a known feature of hydroxypyrazines.

Biological Screening: A comprehensive biological evaluation of 5-(5-methylfuran-2-yl)pyrazin-2-ol is a critical next step. Given the known activities of pyrazinone and furan derivatives, screening for anticancer, antibacterial, antifungal, and anti-inflammatory activities would be a logical starting point. mdpi.comnih.gov The results of such screens could identify lead compounds for further optimization in medicinal chemistry programs.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal promising biological activity, the synthesis of a library of analogues would be warranted. Systematic modification of both the pyrazinone and furan rings would allow for the establishment of structure-activity relationships, guiding the design of more potent and selective compounds. For instance, the introduction of different substituents on the furan ring or at other positions of the pyrazinone core could be explored. nih.gov

Exploration of Bio-orthogonal Applications: Building on the known reactivity of furan derivatives, future research could investigate the potential of 5-(5-methylfuran-2-yl)pyrazin-2-ol and its analogues as tools in chemical biology. Studies could explore their ability to undergo triggered reactions for applications in bioconjugation and cellular imaging. nih.gov

Computational Studies: In silico studies, such as molecular docking and molecular dynamics simulations, could be employed to predict potential biological targets for 5-(5-methylfuran-2-yl)pyrazin-2-ol. These computational approaches can help to prioritize experimental screening efforts and provide insights into the molecular basis of any observed biological activity.

Q & A

Q. What are the optimal synthetic routes for 5-(5-methylfuran-2-yl)pyrazin-2-ol derivatives?

The synthesis involves cyclocondensation of 4-aminopyrazole-3-carbonitrile with ethyl 5-methylfuran-2-carboximidate hydrochloride under anhydrous conditions. Key steps include:

- Reagents : Anhydrous ammonium acetate, ethyl 5-methylfuran-2-carboximidate hydrochloride.

- Conditions : Sealed tube at 120°C for 2 hours, followed by filtration and washing with NaHCO₃.

- Yield : ~70% (crude product used without purification). Subsequent benzylation at the 2-position uses substituted benzyl chlorides and K₂CO₃ in acetonitrile/DMF .

- Characterization : H NMR (DMSO-d6) confirms the furan (δ 6.20–6.94 ppm) and pyrazine protons (δ 8.07 ppm).

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy : H NMR identifies substituents (e.g., methyl group at δ 2.35 ppm, furan protons at δ 6.20–6.94 ppm).

- Elemental Analysis : Matches calculated values (e.g., C: 63.54%, H: 4.71%, N: 21.79% for a benzyl derivative) .

- NOESY : Confirms spatial proximity between H-3 and CH₂ protons in benzylated derivatives .

Q. Which biological targets are associated with 5-(5-methylfuran-2-yl) derivatives?

These derivatives target human adenosine receptors (hA2AAR and hA1AR) , with nanomolar affinity. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。